Indole
Overview
Description
Indole is an organic compound with the formula C₈H₇N. It is classified as an aromatic heterocycle, consisting of a six-membered benzene ring fused to a five-membered pyrrole ring . This compound is widely distributed in nature, occurring in flower oils, coal tar, and fecal matter. It is used in perfumery and in the synthesis of tryptophan, an essential amino acid .
Mechanism of Action
Target of Action
Indole, a nitrogen-containing heterocyclic compound, interacts with several targets in both bacterial and human cells. In bacteria, this compound has been found to interact with Lysozyme and Nicotinate-nucleotide–dimethylbenzimidazole phosphoribosyltransferase . These targets play crucial roles in bacterial physiology and pathogenesis .
Mode of Action
This compound’s mode of action is complex and multifaceted. It freely diffuses across the cell membrane and can induce changes in bacterial physiology, such as increasing antibiotic resistance and formation of persister cells .
Pharmacokinetics
The pharmacokinetics of this compound and its derivatives are complex. Many this compound-containing drugs have been proven to have excellent pharmacokinetic and pharmacological effects . The specific adme (absorption, distribution, metabolism, and excretion) properties of this compound can vary depending on the specific compound and the physiological state of the organism .
Result of Action
This compound and its derivatives have a wide range of molecular and cellular effects. They can alter multiple signaling pathways and related molecules controlling diverse cellular events, including oxidation, inflammation, proliferation, differentiation, apoptosis, angiogenesis, and immunity . This compound also has unique anticancer relevance, and new this compound-based drugs may serve as effective treatments for this disease .
Biochemical Analysis
Biochemical Properties
Indole plays a crucial role in various biochemical reactions. It is produced by the reductive deamination of tryptophan via the intermediate molecule indolepyruvic acid. The enzyme tryptophanase catalyzes this reaction, resulting in the formation of this compound, pyruvic acid, ammonium, and energy . This compound interacts with several biomolecules, including enzymes like tryptophanase and proteins involved in bacterial signaling pathways. It acts as a signaling molecule in microbial communities, influencing processes such as spore formation, plasmid stability, drug resistance, biofilm formation, and virulence .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. In bacterial cells, this compound regulates diverse functions, including cell division, energetics, biofilm formation, and antibiotic resistance . It also influences cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound modulates the expression of genes involved in stress responses and metabolic pathways, thereby affecting the overall cellular function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific receptors and proteins, modulating their activity. This compound can inhibit or activate enzymes, leading to changes in metabolic pathways and gene expression. For example, this compound interacts with the tryptophanase enzyme, facilitating the deamination of tryptophan to produce this compound . Additionally, this compound influences the expression of genes involved in bacterial virulence and biofilm formation, highlighting its role in microbial physiology .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard conditions, but its degradation can occur under specific circumstances. Long-term studies have shown that this compound can have sustained effects on cellular function, including the regulation of gene expression and metabolic pathways . In vitro and in vivo studies have demonstrated that this compound’s impact on bacterial communities can persist over extended periods, influencing their behavior and interactions .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can have beneficial effects, such as modulating gut microbiota and enhancing intestinal health. At high doses, this compound can exhibit toxic effects, including disruptions in metabolic processes and adverse impacts on cellular function . Studies have shown that this compound’s effects are dose-dependent, with threshold levels determining its beneficial or harmful outcomes .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily related to the metabolism of tryptophan. It is produced through the tryptophanase-catalyzed deamination of tryptophan. This compound can further undergo various transformations, leading to the formation of derivatives such as this compound-3-acetic acid and this compound-3-carbinol . These metabolic pathways involve enzymes like tryptophanase and cofactors that facilitate the conversion of tryptophan to this compound and its derivatives .
Transport and Distribution
This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. In bacterial cells, this compound is exported and imported via transporter proteins such as AcrEF-TolC and Mtr . These transporters regulate the intracellular and extracellular levels of this compound, influencing its localization and accumulation. This compound’s distribution within cells can affect its activity and function, impacting various cellular processes .
Subcellular Localization
The subcellular localization of this compound and its associated enzymes plays a crucial role in its activity and function. Enzymes involved in this compound biosynthesis, such as tryptophanase, are typically localized in the cytoplasm . This compound itself can be found in various cellular compartments, depending on its interactions with other biomolecules and transporters. The localization of this compound within specific subcellular compartments can influence its role in cellular processes and metabolic pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
Fischer Indole Synthesis: This classic method involves the reaction of phenylhydrazine with a carbonyl compound (such as an aldehyde or ketone) under acidic conditions to yield this compound.
Larock this compound Synthesis: This method utilizes a palladium-catalyzed reaction to form highly functionalized this compound units.
Reductive Cyclization: This involves the use of aminoguanidine as a catalyst for the reductive cyclization of o-phenylenediamines with carbon dioxide in the presence of triethoxysilane.
Industrial Production Methods
This compound is traditionally obtained from coal tar. High-purity this compound can be prepared by subjecting this compound to an additive reaction with sodium hydrogen sulfite, followed by solvent washing and hydrolysis .
Chemical Reactions Analysis
Indole undergoes various types of chemical reactions:
Electrophilic Substitution: Mainly occurs at the 3-position of the this compound ring.
Oxidation: This compound can be oxidized to form indoxyl, which can further react to form indigo dye.
Reduction: This compound can be reduced to indoline under certain conditions.
Mannich Reaction: This compound reacts with formaldehyde and dimethylamine to form Mannich bases at the 3-position.
Common reagents used in these reactions include acids (for electrophilic substitution), oxidizing agents (for oxidation), and reducing agents (for reduction). Major products formed include indoxyl, indoline, and various substituted indoles.
Scientific Research Applications
Indole and its derivatives have a wide range of applications in scientific research:
Comparison with Similar Compounds
Indole is unique due to its widespread occurrence and diverse biological activities. Similar compounds include:
Tryptophan: An essential amino acid that contains the this compound structure.
Indigo: A dye derived from the oxidation of this compound.
Indoleacetic Acid: A plant hormone involved in growth regulation.
Indolizine: A related heterocyclic compound with similar chemical properties.
This compound stands out due to its versatility in chemical reactions and its significant role in biological systems.
Properties
IUPAC Name |
1H-indole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N/c1-2-4-8-7(3-1)5-6-9-8/h1-6,9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIKJAQJRHWYJAI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N | |
Record name | indole | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Indole | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
64809-15-0, 82451-55-6 | |
Record name | 1H-Indole, dimer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=64809-15-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Polyindole | |
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URL | https://commonchemistry.cas.org/detail?cas_rn=82451-55-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID0020737 | |
Record name | Indole | |
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URL | https://comptox.epa.gov/dashboard/DTXSID0020737 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
117.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White to yellowish solid with an unpleasant odor; Pleasant odor in dilute solutions; Turns red when exposed to light or air; [Hawley] White or yellow crystalline powder; [MSDSonline], Solid, White lustrous, flakey crystalline solid; Unpleasant odour at high concentration, odour becomes floral at higher dilutions | |
Record name | Indole | |
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Record name | Indole | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000738 | |
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Record name | Indole | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1185/ | |
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Boiling Point |
253 °C @ 762 mm Hg; 128-133 °C @ 28 mm Hg, 253.00 to 254.00 °C. @ 760.00 mm Hg | |
Record name | Indole | |
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URL | https://www.drugbank.ca/drugs/DB04532 | |
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Record name | INDOLE | |
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Record name | Indole | |
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Solubility |
SOL IN HOT WATER, HOT ALC, ETHER, BENZENE, 1 G IN 2 ML OF 70% ALC, SOL IN TOLUENE, Soluble in fixed oils; insoluble in mineral oil and glycerol., For more Solubility (Complete) data for INDOLE (6 total), please visit the HSDB record page., 3.56 mg/mL, Soluble in fixed oils and propylene glycol; Insoluble in glycerol, Soluble (in ethanol) | |
Record name | Indole | |
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Record name | INDOLE | |
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Record name | Indole | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000738 | |
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Record name | Indole | |
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URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1185/ | |
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Density |
1.22 g/cu m at 25 °C | |
Record name | INDOLE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/599 | |
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Vapor Pressure |
0.01 [mmHg], 0.0122 mm Hg at 25 °C | |
Record name | Indole | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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Mechanism of Action |
The effects of heterocyclic cmpd on hepatic xenobiotic metabolizing enzymes were studied in mice. Female CD-1 mice were admin 5 u mol/kg coumarin, trimethylene oxide (TMO), or trimethylene sulfide (TMS) for 6 days by gavage, or benzofuran, indole, or indole-3-carbinol (IC) daily for 10 days. Animals were /sacrificed/ 1 or 2 days after the last dose; livers were removed and assayed for epoxide hydrolase, glutathione-S-transferase (GST), reduced NADH-quinone-reductase (NADH/QR), glucose-6-phosphate-dehydrogenase (G6PDH), glutathione-reductase (GSSG-red), uridine-diphosphate-glucose-dehydrogenase (UDPGDH), aniline-hydroxylase, 7-ethoxycoumarin-deethylase (ECOD), and cytochrome-c-reductase (cyt-c-red) activities, and cytochrome p450. All cmpd except indole, significantly enhanced epoxide hydrolase activity. GST activities were elevated by all cmpd except TMO and TMS. NADH/QR activity was incr only by coumarin and benzofuran. Indole incr only GST, UDPGDH and cyt-c-red activities. IC enhanced GST, UDPGDH, cyt-c-red, epoxide hydrolase and cytochrome p450 and related monooxygenase activities. Benzofuran and coumarin showed more varied responses. Both cmpd incr epoxide hydrolase, GST and NADH/QR activities. Benzofuran decr cytochrome p450 content and elevated ECOD activity. | |
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Color/Form |
LEAFLETS (WATER, PETROLEUM), CRYSTALS (ETHER), Colorless to yellowish scales, turning red on exposure to light and air., WHITE CRYSTALLINE SOLID, Colorless, shiny flakes | |
CAS No. |
120-72-9 | |
Record name | Indole | |
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Record name | 1H-Indole | |
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Melting Point |
52 °C, Heat of Formation= 1.5660X10+8 J/kmol; Heat of Fusion at the Melting Point= 9.0000X10+6 J/kmol, 52.5 °C | |
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Retrosynthesis Analysis
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